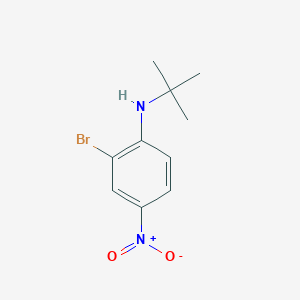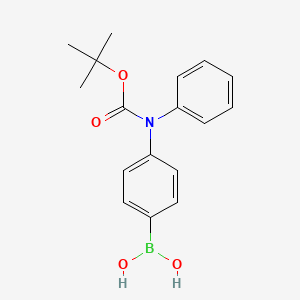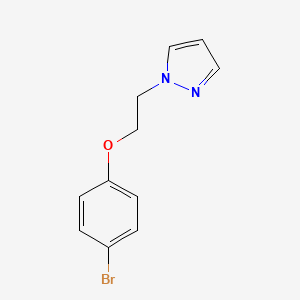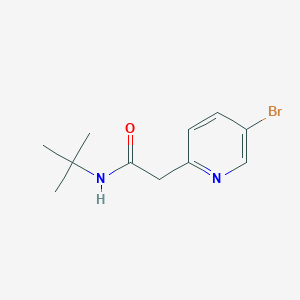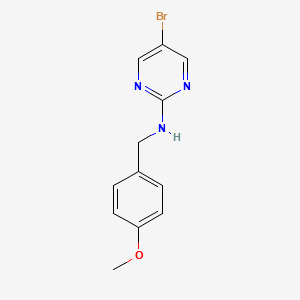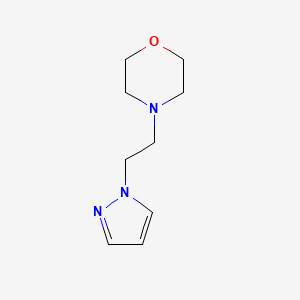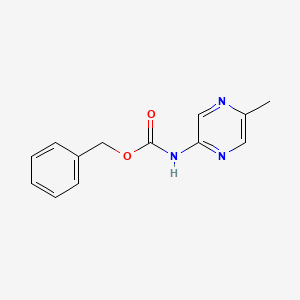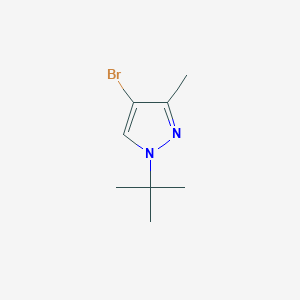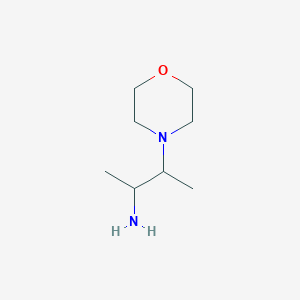
3-(Morpholin-4-yl)butan-2-amine
Overview
Description
3-(Morpholin-4-yl)butan-2-amine, also known as MORPH, is an organic compound that has gained attention in scientific research due to its unique physical, chemical, and biological properties. It has a CAS Number of 1249453-24-4 and a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of 3-(Morpholin-4-yl)butan-2-amine is represented by the InChI Code: 1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
While specific chemical reactions involving 3-(Morpholin-4-yl)butan-2-amine are not available, morpholine derivatives have been involved in various chemical reactions. For instance, the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol was carried out in a U-shape reactor .Physical And Chemical Properties Analysis
3-(Morpholin-4-yl)butan-2-amine is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
“3-(Morpholin-4-yl)butan-2-amine” is a chemical compound with the CAS Number: 1249453-24-4 . It is used in various chemical synthesis processes due to its unique structure and properties .
Biocatalysis
This compound has been used in biocatalysis research. For instance, it was involved in a study implementing a convenient microreactor for biocatalysis with enzymes immobilized on magnetic nanoparticles .
Enzyme-Coated Magnetic Nanoparticles
The compound has been used in the development of enzyme-coated magnetic nanoparticles. These nanoparticles were tested in a continuous flow system, created by 3D printing .
Lipase-Catalyzed Enantiomer Selective Acylation
“3-(Morpholin-4-yl)butan-2-amine” has been used in lipase-catalyzed enantiomer selective acylation. This process was carried out in a U-shape reactor .
Drug Synthesis
The compound is a constituent of the mucolytic drug Fedrilate . Therefore, it plays a crucial role in the synthesis of this medication.
Nanotechnological Innovation
With the rise of nanotechnological innovation, the use of nano-sized support matrices for enzyme-based biotransformation bioprocesses is increasing . “3-(Morpholin-4-yl)butan-2-amine” can be used in these processes due to its unique properties.
Safety and Hazards
properties
IUPAC Name |
3-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSHEMUDDUPEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
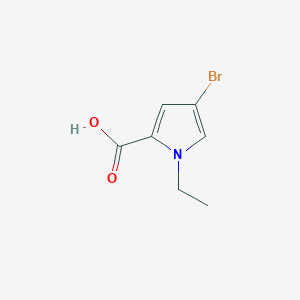
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)
